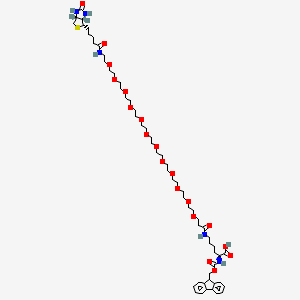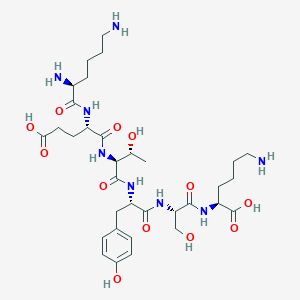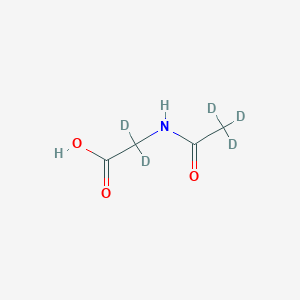
2,3-ジヒドロキシ-1,4-ナフトキノン
概要
説明
2,3-Dihydroxy-1,4-naphthoquinone is a useful research compound. Its molecular formula is C10H6O4 and its molecular weight is 190.15 g/mol. The purity is usually 95%.
The exact mass of the compound Isonaphthazarine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401107. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-Dihydroxy-1,4-naphthoquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydroxy-1,4-naphthoquinone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
酸化ストレスと細胞シグナル伝達
2,3-ジヒドロキシ-1,4-ナフトキノン: は、細胞において酸化ストレスを誘導し、レドックスシグナル伝達に影響を与える重要な役割を果たします。この特性は、Nrf2依存性経路を通じて遺伝子発現の調節を研究するために利用されています。 この化合物が酸化ストレスを誘導する能力は、活性酸素種(ROS)に対する細胞応答と、レドックスシグナル伝達を調節する可能性のある治療薬の開発を理解するための貴重なツールとなっています .
受容体チロシンキナーゼの調節
このナフトキノン誘導体は、上皮成長因子受容体(EGFR)などの受容体チロシンキナーゼを調節することが示されています。 これらの受容体に影響を与えることで、ギャップ結合による細胞間コミュニケーションを変化させることができ、細胞コミュニケーションが阻害されるさまざまな疾患の理解と治療のために重要です .
抗菌作用と抗腫瘍作用
この化合物は抗菌作用と抗腫瘍作用を示し、新しい薬物の開発のための興味深い候補となっています。 その高い反応性により、細胞内のさまざまな分子標的に相互作用することができ、潜在的な抗菌剤と抗腫瘍剤の作用機序に関する洞察を提供します .
神経保護作用
2,3-ジヒドロキシ-1,4-ナフトキノン: は、神経保護作用を持つことが判明しており、神経変性疾患に対する保護に役立つ可能性があります。 細胞保護機構における役割は、アルツハイマー病やパーキンソン病などの疾患の治療法を探求するための経路を提供します .
心血管保護
研究によると、このナフトキノン誘導体は、心保護作用と抗虚血作用を持つ可能性があります。 これらの特性は、血流と酸素不足によって引き起こされることが多い虚血性損傷から心臓を保護する治療法の開発に役立ちます .
分子イメージングアプリケーション
その反応性と金属カチオンとの錯体を形成する能力により、2,3-ジヒドロキシ-1,4-ナフトキノンは、細胞や組織の病変部位を非侵襲的に検出するための生化学的ツールとして使用できます。 このアプリケーションは、さまざまな疾患の診断とモニタリングに不可欠な分子イメージング技術において特に関連しています .
Safety and Hazards
作用機序
Target of Action
2,3-Dihydroxy-1,4-naphthoquinone, also known as Isonaphthazarine or 2,3-dihydroxynaphthalene-1,4-dione, primarily targets biological molecules at their nucleophilic sites, such as the thiols in proteins and glutathione (GSH) . It acts as an electrophile, making it susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .
Mode of Action
The mode of action of 2,3-Dihydroxy-1,4-naphthoquinone involves two general mechanisms. One is the covalent modification of biological molecules at their nucleophilic sites, where it acts as an electrophile . The other mechanism consists of redox cycling, in which reactive oxygen species (ROS) are generated . This is similar to the action of hydrogen peroxide and superoxide radicals .
Biochemical Pathways
2,3-Dihydroxy-1,4-naphthoquinone is known to be derived from several metabolic pathways, including the o-succinylbenzoate (OSB) pathway, the 4-hydroxybenzoic acid (4HBA)/geranyl diphosphate (GPP) pathway, the acetate-polymalonate pathway, the homogentisate (HGA)/mevalonic acid (MVA) pathway, and the futalosine pathway . These pathways are affected by the compound, leading to downstream effects that contribute to its biological activity.
Pharmacokinetics
The compound’s redox and acid-base properties, which can be modulated synthetically, may influence its bioavailability .
Result of Action
The molecular and cellular effects of 2,3-Dihydroxy-1,4-naphthoquinone’s action are diverse. It has been reported to exhibit strong activity as an antimalarial, antibacterial, antifungal, and anticancer agent . Its action results in the inhibition of microbial growth, as well as the potential to halt tumor cell growth .
特性
IUPAC Name |
2,3-dihydroxynaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQUETZBXIMAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80876184 | |
| Record name | 1,4-NAPHTHALENEDIONE, 2,3-DIHYDROXY- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-37-8 | |
| Record name | 2,3-Dihydroxy naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isonaphthazarine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-NAPHTHALENEDIONE, 2,3-DIHYDROXY- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISONAPHTHAZARINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P55V4GVI5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of isonaphthazarine's reactivity with sugars, particularly in the context of the provided research?
A1: The research by Barros et al. [] highlights the ability of isonaphthazarine (2,3-dihydroxy-1,4-naphthoquinone) to undergo autocatalytic condensation reactions with 1,2-orthoesters of sugars. This interaction is significant because it provides a novel pathway for the synthesis of complex sugar derivatives. While the exact biological implications are not explored in the paper, the ability of isonaphthazarine to react with sugar moieties could have implications for understanding its potential interactions with carbohydrates in biological systems.
Q2: Can you describe the different synthetic routes to obtain isonaphthazarine highlighted in the provided research papers?
A2: The provided research articles showcase two distinct approaches to synthesizing isonaphthazarine:
- Reduction of Oxolin: One paper [] focuses on the reduction of oxolin to produce isonaphthazarine. This method likely involves specific reducing agents and reaction conditions, which would be detailed in the full research paper.
- Commercially Available Starting Material: The second paper [] utilizes commercially available isonaphthazarine for their study on its reactivity with sugar derivatives. This suggests that isonaphthazarine can be readily purchased from chemical suppliers, indicating established synthetic routes for its production.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R)-5,5'-dihydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2'-oxolane]-7-one](/img/structure/B1450723.png)







